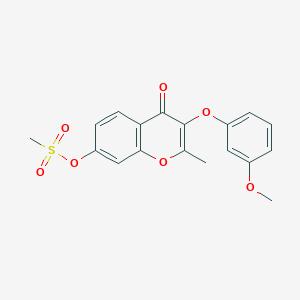

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

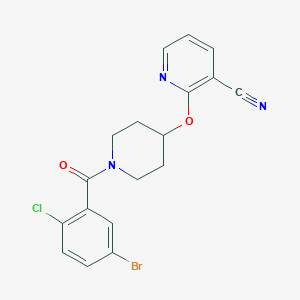

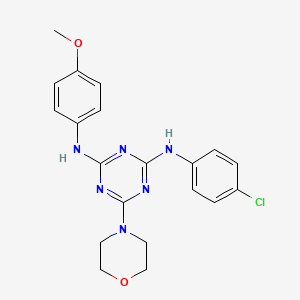

The compound 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a derivative of chromen, which is a heterocyclic compound that has drawn interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its characteristics and the behavior of similar methanesulfonate compounds.

Synthesis Analysis

The synthesis of related compounds, such as 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), has been achieved using methanesulfonic acid as a catalyst under microwave-assisted conditions, which suggests that similar methods could potentially be applied to the synthesis of the compound . The use of methanesulfonic acid as a catalyst is advantageous due to its high yield, short reaction time, and low energy consumption.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR spectroscopy . These techniques are crucial for verifying the structure of synthesized compounds, including the one of interest, and ensuring the correct placement of functional groups.

Chemical Reactions Analysis

Methanesulfonic acid derivatives participate in various chemical reactions. For instance, methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by certain bacteria . Additionally, methanesulfonate esters have been studied for their elimination kinetics, which could provide insights into the reactivity of the methanesulfonate group in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonate compounds can be diverse. For example, 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate has been characterized for its thermal and chemical stability, which is important for its application in carbon dioxide absorption . The solubility of carbon dioxide in methanesulfonate-based ionic liquids has been measured, indicating that these properties could be relevant for the compound as well .

Relevant Case Studies

Case studies involving methanesulfonate derivatives include the synthesis of substituted furochromene sulfonates with potential antihypertensive and antiarrhythmic properties . This suggests that the compound of interest may also have biological activities worth exploring. Additionally, the isolation of bacteria that can degrade methanesulfonic acid highlights the environmental relevance of such compounds .

Applications De Recherche Scientifique

Anticancer Properties

A study conducted by Venkateswararao et al. (2014) synthesized and analyzed bis-chromenone derivatives, which share a similar structure with the compound . They found that these derivatives exhibited significant anti-cancer activity against various human cancer cell lines. Their synthesis and structure-activity relationship (SAR) studies highlighted bis-chromenone as a promising scaffold for designing anticancer agents (Venkateswararao et al., 2014).

Antibacterial Effects

Behrami and Dobroshi (2019) reported on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds structurally related to 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate. Their findings showed high levels of antibacterial activity against various bacterial strains, such as Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).

Synthesis and Reactions in Organic Chemistry

Various studies have explored the synthesis and reactions involving compounds related to 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate. For example, Velikorodov et al. (2014) described the condensation of related compounds to form chromene derivatives, highlighting the versatility of these compounds in synthetic organic chemistry (Velikorodov et al., 2014).

Role in Microbial Metabolism

Kelly and Murrell (1999) investigated the microbial metabolism of methanesulfonic acid, a component structurally similar to the compound . They found that methanesulfonate is used by diverse aerobic bacteria as a source of sulfur for growth, indicating the biological relevance of methanesulfonate derivatives in environmental processes (Kelly & Murrell, 1999).

Crystal Structure Analysis

Studies on crystal structures have also been conducted on compounds related to 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate. For instance, Ikram et al. (2018) analyzed the crystal structure of a derivative of dicoumarol, which is structurally similar, revealing insights into the molecular configuration and interactions of such compounds (Ikram et al., 2018).

Propriétés

IUPAC Name |

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-11-18(24-13-6-4-5-12(9-13)22-2)17(19)15-8-7-14(10-16(15)23-11)25-26(3,20)21/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFVPPMOYICOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)OC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)

![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)

![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)

![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)

![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)